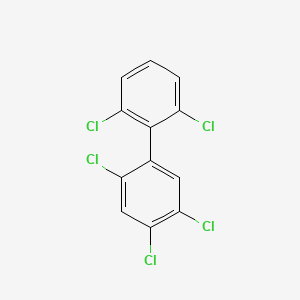

2,2',4,5,6'-Pentachlorobiphenyl

Overview

Description

2,2',4,5,6'-Pentachlorobiphenyl (PCB) is a type of halogenated biphenyl that is used in various industrial and commercial applications. It is classified as a persistent organic pollutant (POP) due to its ability to accumulate in the environment and its potential to cause harm to human health and the environment. PCBs are known to be toxic to both humans and animals, and are linked to a variety of health conditions, including cancer, reproductive disorders, and endocrine disruption.

Scientific Research Applications

Metabolism in Plants

- 2,2',4,5,6'-Pentachlorobiphenyl (PCB) shows more persistence compared to 2,5,4'-trichlorobiphenyl under experimental conditions. It is metabolized into at least two monohydroxy derivatives in marsh plants (Moza, Kilzer, Weisgerber, & Klein, 1976).

Synthesis of Labelled Compounds

- The synthesis of 14C-labelled this compound and other PCBs has been described, contributing to research on PCBs' behavior and effects (Bergman & Wachtmeister, 1977).

Tissue Localization in Mice

- This compound shows specific accumulation in the lung parenchyma of mice, indicating a unique structure-dependent localization in biological systems (Brandt, Mohammed, & Slanina, 1981).

Degradation and Biodegradation

- Studies on the reductive dechlorination and biodegradation of this compound suggest possible methods for treating PCB-contaminated soil (He, Li, Zhou, Fan, & Ren, 2009).

Reductive Dechlorination

- 2,3,4,5,6-Pentachlorobiphenyl can be reductively dechlorinated using vitamin B12, offering insights into possible remediation strategies for PCB contamination (Assaf-Anid, Nies, & Vogel, 1992).

Catalytic Dechlorination

- The catalyticdechlorination of this compound in soil using Pd/Fe bimetallic particles demonstrates effective methods for environmental remediation (He, Li, Zhou, Ren, Fan, & Verkhozina, 2009).

Solubility in Supercritical Fluids

- The solubility of this compound in supercritical fluids such as carbon dioxide, modified by n-butane and methanol, has been studied, contributing to understanding its environmental behavior and potential for remediation (Anitescu & Tavlarides, 1999).

Mitotic Disruption

- Research indicates that this compound can induce aberrant mitosis in hamster cells, providing insights into its potential toxicological effects (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).

Density Functional Theory Studies

- Theoretical studies on radical ions of this compound have been conducted, offering insights into its chemical properties and reactivity (Arulmozhiraja, Fujii, & Morita, 2002).

Reductive Dechlorination by Marine Sediment Cultures

- Studies on the reductive dechlorination of this compound by marine sediment cultures expand our understanding of environmental PCB degradation processes (Oefjord, Puhakka, & Ferguson, 1994).

Photodechlorination in Alkaline Medium

- The photodechlorination pathways of this compound in alkaline 2-propanol have been elucidated, contributing to the understanding of its environmental fate (Yao et al., 1997).

Quantitative Structure-Toxicity Relationship Studies

- Studies relating the toxicity of this compound to molecular descriptors have been conducted, aiding in the assessment of its potential health risks (Eddy, 2020).

Mechanism of Action

Target of Action

2,2’,4,5,6’-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that the compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .

Pharmacokinetics

It is known that pcbs, in general, are highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . This property significantly impacts the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl’s action include dose-dependent reduction of brain sizes and increased brain cell death . The compound has been shown to act as a developmental neurotoxicant, targeting the developing brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentachlorobiphenyl. This persistence can lead to bioaccumulation and cause harmful health effects . Furthermore, the compound’s enantioselective toxic effects suggest that exposure to 2,2’,4,5,6’-Pentachlorobiphenyl may confer risks associated with enantioselective enrichment of the compound in the environment .

Biochemical Analysis

Biochemical Properties

2,2’,4,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Cellular Effects

The cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl are diverse and complex. For instance, it has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to 2,2’,4,5,6’-Pentachlorobiphenyl, there was a dose-dependent reduction of brain sizes with increased brain cell death .

Molecular Mechanism

The molecular mechanism of 2,2’,4,5,6’-Pentachlorobiphenyl involves interactions with various biomolecules. For example, it has been shown to inhibit the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,4,5,6’-Pentachlorobiphenyl can vary with different dosages. For instance, in zebrafish embryos, there was a dose-dependent reduction of brain sizes with increased brain cell death when exposed to 2,2’,4,5,6’-Pentachlorobiphenyl .

Metabolic Pathways

It has been shown that PCBs can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .

Transport and Distribution

It is known that PCBs are lipophilic compounds and can cross the blood-brain barrier and enter the brain .

Subcellular Localization

It is known that PCBs are found in various tissues, including the brain .

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVXHRLMPBDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867525 | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-06-9 | |

| Record name | PCB 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

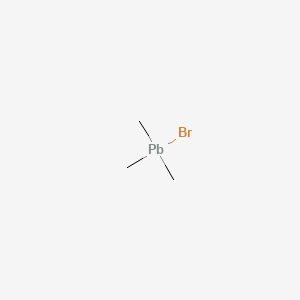

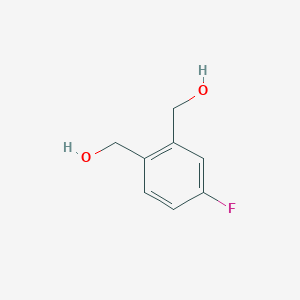

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)